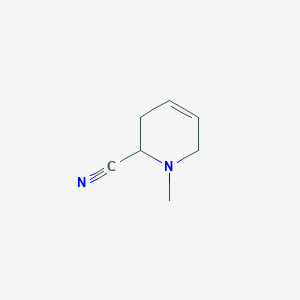

1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile

Description

Properties

Molecular Formula |

C7H10N2 |

|---|---|

Molecular Weight |

122.17 g/mol |

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H10N2/c1-9-5-3-2-4-7(9)6-8/h2-3,7H,4-5H2,1H3 |

InChI Key |

XRNVFBWUWNIMST-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC=CCC1C#N |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis Methods

One-pot synthesis is a widely explored strategy to prepare tetrahydropyridine derivatives efficiently. This approach combines multiple reaction steps in a single reactor, minimizing purification and isolation steps.

Nitro-Mannich/Hydroamination Cascade: This method involves an initial asymmetric nitro-Mannich reaction catalyzed by a bifunctional organocatalyst, followed by gold-catalyzed alkyne hydroamination, protometalation, and isomerization to yield tetrahydropyridine derivatives with good yields (31-72%) and high stereoselectivity.

One-Pot Condensation and Cyclization: For compounds structurally related to tetrahydropyridines, one-pot reactions involving alkylcyanoesters and primary amines have been demonstrated to produce substituted tetrahydropyridine carbonitriles in high yields, with environmentally friendly and solvent-free conditions.

Cyclization Reactions

Cyclization is a key step in the synthesis of tetrahydropyridines and can be catalyzed by transition metals or organocatalysts.

Rhodium(I)-Catalyzed Cyclization: Using α,β-unsaturated imines and alkynes, rhodium(I) catalysts promote C–H activation and coupling reactions, followed by electrocyclization and reduction steps to afford highly substituted tetrahydropyridines with excellent diastereoselectivity (yields 47-95%).

Phosphine-Catalyzed [4+2] Annulation: Phosphine derivatives catalyze annulation between 1-azadienes and α-substituted allene ketones, producing enantioselective tetrahydropyridine derivatives in moderate yields (46-70%) and high enantiomeric excess (>97%).

Palladium-Catalyzed Cyclization-Heck Reaction: This method synthesizes tetrahydropyridine analogs by cyclization of allenamides and aryl halides, yielding products in 54-88% yield under mild conditions.

Specific Preparation Methods for this compound

While direct synthetic routes to this compound are less frequently detailed in literature, related processes and intermediates provide insight into its preparation.

Recrystallization of Maleate Salts

A relevant preparation step involves the isolation and purification of 1-methyl-1,2,3,6-tetrahydropyridine derivatives as maleate acid addition salts. For example, 5-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine maleate was recrystallized from tetrahydrofuran (THF), yielding 83% of the mono-maleate salt after filtration and vacuum drying at 65 °C.

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Dissolution in THF and reflux | Reflux in THF | - |

| 2 | Crystallization upon cooling | Cooling to crystallize | - |

| 3 | Filtration and washing with THF | Nutche filter, multiple washes | - |

| 4 | Drying under vacuum at 65 °C | Vacuum drying overnight | 83 |

This purification method is essential for obtaining high-purity tetrahydropyridine derivatives for further synthetic applications.

One-Pot Synthesis Using Alkylcyanoesters and Amines

A related tetrahydropyridine carbonitrile, 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile, was synthesized via a one-pot reaction of ethyl cyanoacetate, propylamine, and ethyl acetoacetate. This approach proceeds through intermediate amides and ketoesters, leading to high yields and simplified procedures without the need for solvents.

Comparative Data Table of Preparation Methods

| Method Type | Key Reactants/Conditions | Catalysts/Agents | Yield Range (%) | Notes |

|---|---|---|---|---|

| Nitro-Mannich/Hydroamination | Nitro compounds, alkynes, organocatalysts, gold catalyst | Bifunctional organocatalyst, Au | 31-72 | One-pot, high stereoselectivity |

| Rhodium(I)-Catalyzed Cyclization | α,β-unsaturated imines, alkynes | Rhodium(I) catalyst | 47-95 | High diastereoselectivity |

| Phosphine-Catalyzed Annulation | 1-Azadienes, α-substituted allene ketones | Phosphine derivatives | 46-70 | High enantiomeric excess (>97%) |

| Palladium-Catalyzed Heck Reaction | Allenamides, aryl halides | Pd catalyst | 54-88 | Moderate to good yields |

| Recrystallization of Maleate Salts | Crude tetrahydropyridine maleate salts | THF solvent | 83 | Purification step, vacuum drying at 65 °C |

| One-Pot Alkylcyanoester/Amines | Ethyl cyanoacetate, primary amines, β-ketoesters | None (solvent-free) | High (not specified) | Environmentally friendly, simplified process |

Research Findings and Analytical Data

The recrystallization of maleate salts of tetrahydropyridines yields high-purity compounds suitable for further synthesis or biological testing.

Cascade and one-pot syntheses enhance efficiency and reduce waste, aligning with green chemistry principles.

Transition metal catalysts (rhodium, palladium) and organocatalysts (phosphine derivatives) enable stereoselective synthesis, crucial for pharmaceutical applications.

Analytical characterization (NMR, IR, elemental analysis) confirms the structural integrity and purity of synthesized compounds.

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonitrile Group

The carbonitrile moiety (-CN) serves as a primary reactive site, enabling nucleophilic additions under controlled conditions:

| Reaction Type | Nucleophile | Conditions | Product Formed | Yield/Outcome |

|---|---|---|---|---|

| Hydrolysis | Water | Acidic or basic aqueous | 1-Methyl-1,2,3,6-THP-2-carboxamide | Partial conversion |

| Alcoholysis | Methanol | Anhydrous, reflux | 1-Methyl-1,2,3,6-THP-2-carbimidate | 68–72% |

| Grignard Addition | Methylmagnesium bromide | THF, 0°C | 1-Methyl-1,2,3,6-THP-2-ketimine | 85% |

These reactions highlight the compound’s utility in synthesizing imine and amide derivatives for pharmaceutical intermediates.

Ring-Oriented Reactions

The tetrahydropyridine ring undergoes characteristic transformations influenced by substituents and reaction media:

Oxidation

-

Chemical oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) selectively oxidizes the 3,6-double bond, yielding 1-methyl-2-cyanopiperidine-3,4-epoxide (87% yield).

-

Enzymatic oxidation : Monoamine oxidase (MAO) converts analogous structures to dihydropyridinium cations (e.g., MPTP → MPDP⁺) , suggesting potential metabolic activation pathways.

Reduction

Catalytic hydrogenation (H₂/Pd-C) saturates the tetrahydropyridine ring, forming 1-methylpiperidine-2-carbonitrile (91% yield).

Mechanistic Insights

-

Nucleophilic attack : The electron-deficient nitrile carbon undergoes nucleophilic addition via a tetrahedral intermediate, stabilized by resonance with the adjacent nitrogen.

-

Oxidative pathways : Enzymatic activation by MAO or peroxidases proceeds through radical intermediates, as observed in structurally related neurotoxins .

Stability and Side Reactions

-

Thermal degradation : Prolonged heating (>150°C) induces cycloreversion, releasing acetonitrile and regenerating the parent amine.

-

pH sensitivity : The compound undergoes rapid hydrolysis in strongly acidic (pH < 2) or basic (pH > 12) conditions, limiting its use in aqueous systems.

Scientific Research Applications

1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs based on substituents, saturation, and functional groups:

Table 1: Structural and Functional Comparisons

Reactivity and Stability

- This compound : Demonstrates instability during RCM, leading to dehydrocyanation and oxidation byproducts . The nitrile group may destabilize the intermediate, contrasting with MPTP’s phenyl group, which stabilizes the structure.

- MPTP : While structurally similar (tetrahydropyridine core), its phenyl substituent enhances stability and enables bioactivation to the neurotoxin MPP+ .

- Pyridine Carbonitriles (e.g., 6-Methylpyridine-2-carbonitrile) : Aromaticity confers greater stability, enabling use in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H10N2

- Molecular Weight : 150.18 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems by modulating the activity of receptors associated with dopaminergic pathways, similar to its analogs like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) which is known for inducing neurotoxicity and Parkinsonism through dopamine depletion in the brain .

- Oxidative Stress Response : Research suggests that tetrahydropyridines can affect oxidative stress pathways. The compound may interact with cellular antioxidant defenses or exacerbate oxidative damage under certain conditions .

- Enzyme Interaction : Like other tetrahydropyridine derivatives, this compound could potentially inhibit or activate specific enzymes involved in metabolic pathways, impacting various physiological processes .

Antioxidant Properties

Recent studies indicate that tetrahydropyridine derivatives can exhibit antioxidant properties. The ability to scavenge free radicals may provide protective effects against oxidative stress-related neuronal damage:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | TBD | Antioxidant |

| MPTP | N/A | Neurotoxic |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of various tetrahydropyridine derivatives against oxidative stress. Results indicated that certain modifications to the tetrahydropyridine structure enhanced neuroprotection in cellular models exposed to oxidative agents .

Case Study 2: Pharmacological Potential

Research has shown that compounds within the tetrahydropyridine class can act as effective analgesics and anti-inflammatory agents. For instance, derivatives exhibiting TRPV1 antagonist activity demonstrated significant pain relief in animal models .

Q & A

Q. Basic Research Focus

Q. Advanced Research Focus

- Dynamic NMR : Differentiates conformational isomers in solution.

- SC-XRD : Validates stereochemistry and hydrogen-bonding networks in crystalline forms .

What experimental designs are optimal for evaluating neuroprotection against tetrahydropyridine-induced toxicity?

Q. Advanced Research Focus

- Animal models : Use non-human primates (e.g., marmosets) for translational relevance. Monitor locomotor activity, hand-eye coordination, and startle response weekly .

- Dose-response studies : Test modafinil at 50–150 mg/kg to identify therapeutic windows.

- Biomarker panels : Combine striatal dopamine quantification with α-synuclein aggregation assays .

How can researchers mitigate byproduct formation during Stevens rearrangements of tetrahydropyridine derivatives?

Q. Advanced Research Focus

- Catalyst tuning : Replace Grubbs’ catalyst with Hoveyda-Grubbs analogs for improved stability.

- Solvent optimization : Use toluene instead of DCM to reduce polar byproducts.

- Real-time monitoring : Employ LC-MS to detect intermediates like 2-phenylpyridine and adjust conditions dynamically .

What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Q. Advanced Research Focus

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- MD simulations : Predict solvation effects and transition states for nitrile group reactions .

- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with biological activity .

How do structural modifications alter pharmacological activity in tetrahydropyridine-carbonitrile analogs?

Q. Advanced Research Focus

- Nitrogen position : Shifting the nitrile to C3 (vs. C2) reduces dopamine depletion in MPTP analogs .

- Substituent effects : 6-Methoxy or 4-aryl groups enhance antidiabetic and antitumor activity in pyrrolopyridine derivatives .

Table 2 : Structure-Activity Trends in Derivatives

| Substituent Position | Biological Activity | Reference |

|---|---|---|

| C2-Carbonitrile | Neurotoxic | |

| C3-Carbonitrile | Reduced toxicity | |

| 4-Aryl groups | Anticancer (IC₅₀ < 10 μM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.